Cyclohexanone-3,3,4,4,5,5-d6
CAS No.: 54513-99-4
Cat. No.: VC21109604
Molecular Formula: C6H10O
Molecular Weight: 104.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54513-99-4 |
---|---|
Molecular Formula | C6H10O |
Molecular Weight | 104.18 g/mol |
IUPAC Name | 3,3,4,4,5,5-hexadeuteriocyclohexan-1-one |
Standard InChI | InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 |
Standard InChI Key | JHIVVAPYMSGYDF-NMFSSPJFSA-N |
Isomeric SMILES | [2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] |
SMILES | C1CCC(=O)CC1 |
Canonical SMILES | C1CCC(=O)CC1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Identifier Type | Value |
---|---|
IUPAC Name | 3,3,4,4,5,5-hexadeuteriocyclohexan-1-one |
CAS Registry Number | 54513-99-4 |
PubChem CID | 12998644 |
Molecular Formula | C₆H₄D₆O or C₆D₆H₄O |
InChIKey | JHIVVAPYMSGYDF-NMFSSPJFSA-N |
Representation Type | Notation |
---|---|
SMILES | [2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] |
InChI | InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 |
This specific arrangement of deuterium atoms is critical for the compound's applications in spectroscopic analysis and as an internal standard in analytical chemistry .
Physical and Chemical Properties
Fundamental Properties
Cyclohexanone-3,3,4,4,5,5-d6 exhibits distinct physical and chemical properties that differentiate it from non-deuterated cyclohexanone while maintaining similar chemical reactivity patterns. These properties are instrumental in determining its behavior in various applications.
Property | Value | Notes |
---|---|---|
Molecular Weight | 104.18 g/mol | Higher than non-deuterated cyclohexanone (98.14 g/mol) due to deuterium atoms |
Accurate Mass | 104.1108 | Useful for mass spectrometry identification |
Physical State | Liquid at room temperature | Similar to regular cyclohexanone |
Appearance | Colorless liquid | Based on cyclohexanone properties |
Boiling Point | Slightly higher than cyclohexanone | Due to isotope effects |
The increased molecular weight compared to regular cyclohexanone is a direct result of the replacement of six hydrogen atoms (atomic weight approximately 1.008) with deuterium atoms (atomic weight approximately 2.014) .
Spectroscopic Properties
The deuterium labeling significantly alters the spectroscopic profile of Cyclohexanone-3,3,4,4,5,5-d6 compared to standard cyclohexanone, which is precisely why it is valuable in analytical applications. The deuterium atoms affect various spectroscopic measurements:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of deuterium atoms results in different NMR signals compared to protium (¹H) atoms. Deuterium has a different spin and resonance frequency, allowing for distinct identification in NMR experiments.
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Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 104, which is 6 mass units higher than non-deuterated cyclohexanone, reflecting the six deuterium atoms.
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Infrared (IR) Spectroscopy: C-D stretching vibrations occur at lower frequencies than corresponding C-H vibrations, creating distinctive IR spectral patterns.
These spectroscopic differences enable researchers to easily distinguish the deuterated compound from its non-deuterated counterpart in analytical procedures .
Synthesis and Production
Synthetic Routes
The synthesis of Cyclohexanone-3,3,4,4,5,5-d6 typically involves selective deuteration processes applied to cyclohexanone or its precursors. While the search results don't provide specific synthetic methodologies, deuterated compounds are generally produced through several established techniques:
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Base-catalyzed H/D exchange reactions in deuterated solvents (like D₂O)
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Metal-catalyzed deuteration reactions
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Chemical synthesis from deuterated precursors
The challenge in synthesizing Cyclohexanone-3,3,4,4,5,5-d6 lies in achieving selective deuteration at only the 3,3,4,4,5,5 positions while leaving the 2,2,6,6 positions with hydrogen atoms intact. This requires careful control of reaction conditions and possibly protective group strategies.
Applications and Utility
Analytical Applications
Cyclohexanone-3,3,4,4,5,5-d6 serves several critical functions in analytical chemistry:
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Internal Standard: Due to its similar chemical behavior but distinct spectroscopic properties compared to cyclohexanone, it serves as an excellent internal standard for quantitative analysis.
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NMR Studies: The compound is valuable in NMR investigations where deuterium labeling helps elucidate reaction mechanisms and molecular dynamics.
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Mass Spectrometry: The predictable mass shift allows for precise quantification in MS-based analytical methods.
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Tracer Studies: The deuterium labeling enables researchers to track the compound through complex reaction pathways or biological systems .
Pharmaceutical Applications
In pharmaceutical research and development, Cyclohexanone-3,3,4,4,5,5-d6 has specific applications:
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Synthetic Intermediate: It serves as a labeled intermediate in the synthesis of pharmaceutical compounds, including CCNU (Lomustine), an effective antitumor agent. The deuterium labeling allows researchers to track the metabolic fate of these compounds in biological systems.
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Metabolic Studies: The deuterated compound aids in understanding drug metabolism by providing distinct spectroscopic signatures that can be traced through metabolic pathways.
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Stability Studies: Deuterated compounds often exhibit different reaction rates (kinetic isotope effects), which can be leveraged in drug development to improve metabolic stability .
Quantity | Price Range (EUR) | Supplier Reference |
---|---|---|
100mg | 256.00 € | TR-C987982 |
500mg | 605.00 € | 3U-D6107 |
1g | 1,008.00 € - 1,566.00 € | Varies by supplier |
2500mg | 3,120.00 € | TR-C987982 |
These prices reflect the specialized nature of isotopically labeled compounds and the technical challenges involved in their synthesis. The compound is typically supplied as a neat liquid in sealed containers designed to maintain purity and prevent isotopic exchange with atmospheric moisture .
Product Specifications
Commercial Cyclohexanone-3,3,4,4,5,5-d6 is available with the following typical specifications:
Specification | Typical Value |
---|---|
Chemical Purity | Min. 98% |
Isotopic Purity | 98 atom % D |
Storage Temperature | Room Temperature |
Shipping Conditions | Room Temperature |
Format | Neat liquid |
These specifications ensure that the product meets the requirements for analytical and research applications where high purity is essential .
Future Research Perspectives
Emerging Applications
The continued development of analytical techniques and pharmaceutical research may expand the applications of Cyclohexanone-3,3,4,4,5,5-d6:
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Advanced Metabolomics: Increasing sensitivity of mass spectrometry techniques may leverage deuterated standards like Cyclohexanone-3,3,4,4,5,5-d6 for more precise quantification in complex biological matrices.
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Expanded Pharmaceutical Applications: The compound's role as a synthetic intermediate for pharmaceuticals may expand as deuterated drugs gain attention for their potentially improved metabolic stability and safety profiles.
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Materials Science: Potential applications in studying material degradation mechanisms and polymer chemistry where deuterium labeling provides valuable insights into reaction pathways.
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